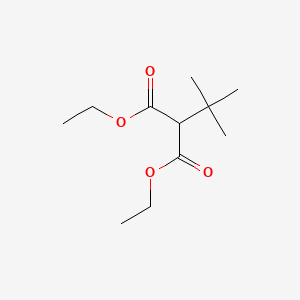

Diethyl tert-butylmalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-tert-butylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-6-14-9(12)8(11(3,4)5)10(13)15-7-2/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNICNBRGVKNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226819 | |

| Record name | Diethyl (1,1-dimethylethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-24-0 | |

| Record name | 1,3-Diethyl 2-(1,1-dimethylethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl tert-butylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 759-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (1,1-dimethylethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1,1-dimethylethyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl tert-butylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q84FCS2AEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl tert-butylmalonate

This guide provides a comprehensive overview of the key physical and chemical properties of Diethyl tert-butylmalonate (DTBM), a versatile reagent in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction: The Synthetic Utility of a Sterically Hindered Malonate

This compound, with the CAS number 759-24-0, is a diester of malonic acid characterized by the presence of a bulky tert-butyl group attached to the central carbon.[1][2][3] This steric hindrance is not merely a structural feature; it is the cornerstone of its unique reactivity and utility in organic synthesis. Unlike less hindered malonates, the tert-butyl group influences the acidity of the alpha-proton and the stereochemical outcome of its reactions. This makes DTBM a valuable building block in the synthesis of complex molecules, including pharmaceuticals. For instance, it has been utilized in the preparation of enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide.[1][4] Understanding its physical properties is paramount for its proper handling, reaction setup, and purification.

Core Physicochemical Properties

The fundamental physical characteristics of a compound dictate its behavior in a laboratory setting, from storage to reaction conditions and work-up procedures. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | [1][3][4][5][6] |

| Molecular Weight | 216.27 g/mol | [1][2][3][4][5][6][7] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 102-104 °C at 11 mmHg (15 hPa) | [1][2][4][8] |

| Density | 1.014 g/mL at 25 °C | [1][2][9] |

| Refractive Index (n20/D) | 1.425 | [1][2][9] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [1][8] |

| Solubility | Immiscible with water | [4] |

Structural and Molecular Identity

The identity of this compound is unequivocally established by its molecular formula and a consistent molecular weight across multiple authoritative sources.[1][2][3][4][5][6][7] Its structure is further confirmed by various spectroscopic methods, which will be discussed in a later section.

Key Identifiers:

Thermal and Physical Behavior

The thermal properties of a compound are critical for its purification and for defining safe operating temperatures in reactions.

Boiling Point and Volatility

This compound exhibits a boiling point of 102-104 °C at a reduced pressure of 11 mmHg.[1][2][4][8] This indicates that it is a relatively high-boiling liquid at atmospheric pressure, a common characteristic for molecules of its size and polarity. Distillation under reduced pressure is the preferred method for its purification to prevent potential decomposition at higher temperatures.

Density and Refractive Index: Indicators of Purity

The density of this compound is 1.014 g/mL at 25 °C, and its refractive index at 20 °C is 1.425.[1][2][9] These two physical constants are excellent indicators of the compound's purity. Any significant deviation from these values may suggest the presence of impurities, such as residual starting materials or solvents from its synthesis.

Flash Point and Combustibility

With a flash point of 93 °C (199.4 °F) in a closed cup test, this compound is classified as a combustible liquid.[1][8] While not highly flammable, it is important to avoid open flames and sparks when handling this compound, especially when heated.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and purity. For this compound, techniques such as NMR, IR, and mass spectrometry are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific spectral data with peak assignments was not available in the initial search, a typical ¹H NMR spectrum of this compound in CDCl₃ would be expected to show the following signals:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A quartet for the four methylene protons of the two ethyl groups.

-

A triplet for the six methyl protons of the two ethyl groups.

-

A singlet for the methine proton at the alpha-carbon.

The integration of these signals would correspond to a 9:4:6:1 ratio, confirming the proton count for each distinct environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the C=O (ester) stretching vibration, typically in the region of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl groups and C-O stretching for the ester linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (216.27 g/mol ).[5] Common fragmentation patterns would involve the loss of ethoxy groups, the tert-butyl group, and other characteristic fragments.

Synthesis and Handling

A common synthetic route to this compound involves the conjugate addition of a methylmagnesium halide to diethyl isopropylidenemalonate.[10] This method is often preferred over the direct alkylation of diethyl malonate with a tert-butyl halide, which can lead to significant amounts of elimination byproducts.[10]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Practical Implications in Research and Development

The well-defined physical properties of this compound are crucial for its successful application in multi-step syntheses. Its liquid state at room temperature simplifies handling and dispensing. The ability to purify it by vacuum distillation ensures high purity, which is often a prerequisite for complex, high-yield reactions. Its solubility characteristics guide the choice of reaction solvents and extraction procedures. For professionals in drug development, the predictable nature of this reagent, based on its physical properties, allows for the design of robust and scalable synthetic routes.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. From its fundamental molecular characteristics to its thermal behavior and spectroscopic signature, a thorough understanding of these properties is essential for any researcher or scientist working with this important synthetic building block. The data presented herein, drawn from authoritative sources, serves as a reliable reference for the safe and effective use of this compound in the laboratory.

References

-

Stenutz, R. This compound. [Link]

-

Organic Syntheses. This compound. [Link]

-

Molbase. Diethyl butylmalonate. [Link]

-

NIST. This compound. [Link]

-

Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]

-

PubChem. Diethyl Malonate. [Link]

-

Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]

-

West Liberty University. Material Safety Data Sheet Diethyl malonate. [Link]

-

SpectraBase. This compound - 1H NMR Spectrum. [Link]

-

SpectraBase. This compound - 1H NMR Spectrum. [Link]

-

PubChem. Di-tert-butyl malonate. [Link]

-

PubChem. Diethyl butylmalonate. [Link]

-

NIST. This compound. [Link]

Sources

- 1. This compound 96 759-24-0 [sigmaaldrich.com]

- 2. This compound 96 759-24-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Diethyl tert-butylmalonate chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethyl tert-butylmalonate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a key reagent in modern organic synthesis, presents a fascinating case study in molecular architecture and electronic effects. This guide provides an in-depth analysis of its chemical structure, bonding characteristics, and the profound influence of its constituent functional groups—the sterically demanding tert-butyl moiety and the electron-withdrawing diethyl ester groups. We will explore the molecule's three-dimensional geometry, the hybridization of its atomic orbitals, and the nature of its covalent bonds. Furthermore, this document details the spectroscopic signatures that serve as empirical evidence for the described structure, outlines its principal synthetic route, and discusses how its unique structural features govern its reactivity. This resource is intended for researchers, scientists, and drug development professionals who utilize malonic esters and seek a deeper understanding of how steric and electronic factors can be leveraged in complex molecular design.

Molecular Identity and Nomenclature

This compound is a disubstituted derivative of propanedioic acid (malonic acid). Its identity is established by the following identifiers:

-

IUPAC Name: Diethyl 2-(tert-butyl)propanedioate

-

Common Names: Diethyl t-butylmalonate, tert-Butylmalonic acid diethyl ester[1][2]

-

Linear Formula: (CH₃)₃CCH(COOC₂H₅)₂[6]

Analysis of Chemical Structure and Bonding

The reactivity and physical properties of this compound are a direct consequence of its unique molecular structure, which juxtaposes significant steric bulk with reactive electronic features.

Molecular Geometry and Steric Effects

The central feature of the molecule is a tetrahedral α-carbon (C2) bonded to a hydrogen atom, a tert-butyl group, and two carboxyl groups. The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is exceptionally bulky. This steric hindrance is a defining characteristic, profoundly influencing the molecule's chemical behavior. It shields the α-proton and the adjacent carbonyl centers, modulating their accessibility to incoming reagents.

The two ethyl ester groups, while allowing for some conformational flexibility through rotation around the C-C and C-O single bonds, contribute to the overall spatial demands of the molecule. The interplay between the rotational freedom of the ester groups and the rigid, bulky nature of the tert-butyl group dictates the molecule's preferred conformations in solution.

Caption: 2D representation of this compound.

Bonding, Hybridization, and Electronic Effects

A detailed examination of the bonding reveals a combination of localized sigma (σ) bonds and delocalized pi (π) systems.

-

Hybridization:

-

α-Carbon (C2): This carbon is sp³ hybridized, forming four sigma bonds with bond angles approximating 109.5°. However, steric repulsion from the tert-butyl group likely causes some distortion from this ideal geometry.

-

Carbonyl Carbons: The two carbons of the ester groups are sp² hybridized, each forming three sigma bonds in a trigonal planar arrangement with bond angles of approximately 120°. The remaining p-orbital on each carbon participates in a π-bond with a carbonyl oxygen.

-

Carbonyl Oxygens: These are also sp² hybridized. One sp² orbital forms a sigma bond with the carbonyl carbon, while the other two hold lone pairs of electrons. The p-orbital overlaps with the carbon p-orbital to form the C=O π-bond.

-

Ether Oxygens: The single-bonded oxygens of the ester groups are sp² hybridized, allowing for resonance delocalization of a lone pair into the C=O π-system.

-

tert-Butyl & Ethyl Carbons: All carbons within the tert-butyl and ethyl groups are sp³ hybridized.

-

-

Electronic Effects: The two ester groups are powerful electron-withdrawing groups. This effect is twofold:

-

Inductive Effect: The electronegative oxygen atoms pull electron density away from the α-carbon through the sigma bond framework.

-

Resonance Effect: The carbonyl groups delocalize electron density, which further contributes to the polarization of the molecule.

-

This strong electron withdrawal significantly increases the acidity of the α-proton (pKa ≈ 13 for diethyl malonate), making it susceptible to deprotonation by a suitable base to form a resonance-stabilized enolate ion.[7][8]

Caption: Relationship between structure and reactivity.

Spectroscopic Characterization

The proposed structure is corroborated by various spectroscopic techniques, each providing a unique fingerprint of the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970-2870 | C-H stretch | Alkyl (tert-butyl, ethyl) |

| ~1735 | C=O stretch (strong) | Ester |

| ~1250-1150 | C-O stretch (strong) | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

-

¹H NMR: The proton NMR spectrum is highly informative, showing distinct signals for each type of proton.[9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~4.2 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| ~3.1 | Singlet (s) | 1H | α-H |

| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |

| ~1.0 | Singlet (s) | 9H | -C(CH₃ )₃ |

-

¹³C NMR: The carbon NMR spectrum confirms the presence of all 11 carbon atoms in their unique electronic environments.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~169 | C =O (Ester) |

| ~61 | -O-CH₂ -CH₃ |

| ~55 | α-C H |

| ~32 | -C (CH₃)₃ (quaternary) |

| ~27 | -C(CH₃ )₃ |

| ~14 | -O-CH₂-CH₃ |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) reveals the molecular weight and provides insight into the molecule's fragmentation patterns.[3]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 216) may be observed, though it can be weak.

-

Major Fragments: A very prominent peak is expected at m/z = 159, corresponding to the loss of the stable tert-butyl radical ([M-57]⁺). This fragmentation is a classic diagnostic for compounds containing a tert-butyl group. Other fragments arise from the cleavage of the ester groups.

Synthesis and Reactivity

Preferred Synthetic Protocol

Direct alkylation of diethyl malonate with a tert-butyl halide is notoriously inefficient due to the strong tendency of tert-alkyl halides to undergo elimination (E2) in the presence of the basic enolate.[10] Therefore, the most reliable and high-yielding synthesis involves a conjugate addition pathway.[10]

Reaction Scheme: Diethyl Isopropylidenemalonate + CH₃MgI → this compound

This method circumvents the problematic Sₙ2/E2 competition.

Experimental Protocol: Synthesis via Conjugate Addition [10]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare methylmagnesium iodide (CH₃MgI) by the dropwise addition of methyl iodide in anhydrous diethyl ether to magnesium turnings.

-

Copper Catalyst Addition: Cool the resulting Grignard solution to 0-5 °C in an ice-salt bath and add a catalytic amount of copper(I) chloride (CuCl).

-

Conjugate Addition: While maintaining the temperature between -5 °C and 0 °C, add a solution of diethyl isopropylidenemalonate in anhydrous ether dropwise to the reaction mixture over 80-90 minutes.

-

Quenching: After the addition is complete, remove the cooling bath, stir for 30 minutes, and then carefully pour the reaction mixture onto a mixture of crushed ice and 10% sulfuric acid.

-

Extraction and Purification: Separate the ether layer and extract the aqueous phase with additional portions of ether. Combine the organic layers, wash with saturated aqueous sodium thiosulfate, dry over magnesium sulfate, and concentrate using a rotary evaporator. The final product is purified by vacuum distillation.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The core utility of this compound lies in its role as a nucleophile in C-C bond-forming reactions, specifically as a cornerstone of malonic ester synthesis for creating sterically hindered carboxylic acids.[7][11]

-

Enolate Formation: Treatment with a strong base (e.g., sodium ethoxide) readily deprotonates the α-carbon to form the corresponding enolate.[12] The bulky tert-butyl group can influence the equilibrium and kinetics of this process.

-

Alkylation: The resulting enolate is a potent nucleophile that can be alkylated with primary or secondary alkyl halides in an Sₙ2 reaction.[7] The steric bulk of the tert-butylmalonate enolate can enhance selectivity for mono-alkylation by physically impeding a second alkylation event.

-

Hydrolysis and Decarboxylation: Following alkylation, the diester can be hydrolyzed to a dicarboxylic acid under basic or acidic conditions. Gentle heating of the resulting substituted malonic acid leads to facile decarboxylation, yielding a carboxylic acid with a new alkyl group at the α-position.[7]

Conclusion

This compound is a masterful example of molecular engineering. Its structure is a deliberate combination of a sterically imposing tert-butyl group and electron-withdrawing ester functionalities. This design creates a reagent with a highly acidic α-proton, yet one whose nucleophilic enolate is sterically shielded. This unique balance of electronic activation and steric control makes it an invaluable tool for the synthesis of complex organic molecules, allowing chemists to construct sterically encumbered carboxylic acids that are otherwise difficult to access. A thorough understanding of its structure, bonding, and the resulting reactivity is essential for its effective application in research and development.

References

-

Organic Syntheses Procedure. (n.d.). This compound. Organic Syntheses. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL MALONATE. Organic Syntheses. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Malonic acid, tert-butyl ethyl ester. Organic Syntheses. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [ATR-IR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-tert-butyl malonate. PubChem. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 133-08-4 Diethyl butylmalonate C11H20O4. Retrieved from [Link]

-

ResearchGate. (n.d.). DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl butylmalonate. PubChem. Retrieved from [Link]

-

Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Fiveable. (n.d.). Diethyl Malonate Definition. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Retrieved from [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

YouTube. (2020, April 16). Preparation and synthetic applications of Diethyl malonate | for B.Sc students | by Sangeetha Gokul. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 叔丁基丙二酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 12. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to the Synthesis of Diethyl tert-butylmalonate

Abstract

The introduction of a tert-butyl group onto a malonic ester framework presents a significant synthetic challenge due to the inherent steric hindrance and the propensity of tertiary halides to undergo elimination reactions. This technical guide provides a comprehensive overview of the synthesis of diethyl tert-butylmalonate from diethyl malonate, designed for researchers, scientists, and professionals in drug development. We will dissect the mechanistic hurdles of direct alkylation and detail a field-proven, high-yield indirect methodology involving a conjugate addition strategy. This document provides not only a step-by-step experimental protocol but also the underlying chemical principles that govern the procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

The Synthetic Challenge: Direct C-Alkylation of Diethyl Malonate

The classical malonic ester synthesis is a cornerstone of carbon-carbon bond formation.[1] The process typically involves the deprotonation of the acidic α-hydrogen of diethyl malonate (pKa ≈ 13) using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate.[2][3] This enolate is a potent nucleophile that can then be alkylated via an SN2 reaction with an alkyl halide.[4]

While this method is highly effective for primary and some secondary alkyl halides, it is notoriously inefficient for tertiary halides like tert-butyl bromide or chloride.[5] The direct alkylation of the diethyl malonate enolate with a tert-butyl halide overwhelmingly favors an E2 elimination pathway over the desired SN2 substitution.[6]

Causality Behind the Failure:

-

Steric Hindrance: The bulky nature of the tert-butyl group severely impedes the backside attack required for an SN2 mechanism. The nucleophile (malonate enolate) cannot easily access the electrophilic carbon atom.[7][8][9]

-

Basicity of the Enolate: The diethyl malonate enolate, while a good nucleophile, is also a reasonably strong base. When faced with a sterically hindered tertiary halide, it preferentially acts as a base, abstracting a proton from a β-carbon of the tert-butyl halide. This leads to the formation of isobutylene gas and the regeneration of diethyl malonate.[5]

The competition between these two pathways is a critical concept in physical organic chemistry. For a tertiary substrate, the activation energy for the E2 transition state is significantly lower than that for the sterically crowded SN2 transition state.[10]

A Viable Indirect Strategy: The Conjugate Addition Approach

To circumvent the limitations of the direct SN2 approach, an effective and high-yielding indirect method has been established, which is the procedure of choice documented in Organic Syntheses.[5] This strategy involves two main stages:

-

Part A: Knoevenagel Condensation to form Diethyl Isopropylidenemalonate.

-

Part B: Copper-Catalyzed 1,4-Conjugate Addition of a Grignard Reagent.

This approach cleverly re-engineers the electrophile and nucleophile to achieve the desired carbon skeleton.

Mechanism of the Indirect Synthesis

Part A: The synthesis begins with a Knoevenagel-type condensation between diethyl malonate and acetone. Acetic anhydride is used as a dehydrating agent, and zinc chloride acts as a Lewis acid catalyst to activate the acetone carbonyl for nucleophilic attack by the diethyl malonate. The result is the formation of an α,β-unsaturated diester, diethyl isopropylidenemalonate.

Part B: The key step is the 1,4-conjugate addition (or Michael addition) of a methylmagnesium halide (a Grignard reagent) to the electron-deficient double bond of the diethyl isopropylidenemalonate. The use of a catalytic amount of copper(I) chloride is crucial. Copper salts, particularly Cu(I), are known to form organocuprates in situ with Grignard reagents. These Gilman-like reagents are "softer" nucleophiles than the original Grignard reagent and selectively attack the β-carbon (1,4-addition) rather than the harder carbonyl carbon (1,2-addition), thus forming the desired product upon workup.[5]

Detailed Experimental Protocol

The following protocol is adapted from the robust and verified procedure published in Organic Syntheses, Coll. Vol. 6, p.442 (1988).[5] It is critical to perform all operations in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Reagent and Equipment Summary

| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Density (g/mL) | Properties |

| Part A | ||||||

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 2.50 | 400 g | 1.055 | Corrosive |

| Acetone | C₃H₆O | 58.08 | 3.73 | 216 g | 0.784 | Flammable |

| Acetic anhydride | C₄H₆O₃ | 102.09 | 3.14 | 320 g | 1.082 | Corrosive, Lachrymator |

| Zinc chloride | ZnCl₂ | 136.30 | 0.37 | 50 g | 2.907 | Hygroscopic, Corrosive |

| Part B | ||||||

| Diethyl isopropylidenemalonate | C₁₀H₁₆O₄ | 200.23 | 0.50 | 100 g | 1.033 | - |

| Magnesium turnings | Mg | 24.31 | 0.753 | 18.3 g | 1.738 | Flammable solid |

| Methyl iodide | CH₃I | 141.94 | 0.799 | 113.5 g | 2.28 | Toxic, Lachrymator |

| Copper(I) chloride | CuCl | 98.99 | 0.010 | 1.0 g | 4.14 | Irritant |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | - | ~300 mL | 0.713 | Extremely Flammable |

Part A: Synthesis of Diethyl Isopropylidenemalonate

-

Setup: Equip a 2-L flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

-

Charging Flask: Charge the flask with diethyl malonate (400 g, 2.50 moles), acetone (216 g, 3.73 moles), acetic anhydride (320 g, 3.14 moles), and anhydrous zinc chloride (50 g, 0.37 mole).

-

Reaction: Heat the solution to reflux with stirring for 20-24 hours.

-

Workup: Cool the reaction mixture and dilute it with 300-350 mL of benzene. Wash the dark-colored solution with four 500-mL portions of water. Extract the combined aqueous layers with two 100-mL portions of benzene.

-

Purification: Combine all benzene solutions and concentrate them using a rotary evaporator. Fractionally distill the residual liquid under reduced pressure. After separating unchanged diethyl malonate, collect the diethyl isopropylidenemalonate fraction.

-

Yield: 231–246 g (46–49%)

-

Boiling Point: 110–115°C at 9–10 mm Hg.[5]

-

Part B: Synthesis of this compound

SAFETY NOTE: This procedure involves the preparation and use of a Grignard reagent, which is highly reactive with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen). Methyl iodide is toxic and should be handled with extreme care in a fume hood.[5]

-

Grignard Preparation: Fit a 1-L, three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet. Place magnesium turnings (18.3 g, 0.753 g-atom) in the flask. Add a solution of methyl iodide (113.5 g, 0.799 mole) in 200 mL of anhydrous diethyl ether dropwise with stirring to initiate and sustain the Grignard reaction.

-

Conjugate Addition: Cool the resulting solution of methylmagnesium iodide to 0–5°C using an ice-salt bath. Introduce copper(I) chloride (1.0 g, 0.010 mole) with stirring.

-

Substrate Addition: While maintaining the temperature at -5°C to 0°C, add a solution of diethyl isopropylidenemalonate (100 g, 0.500 mole) in 100 mL of anhydrous ether dropwise over 80-90 minutes.

-

Reaction Completion: After the addition is complete, remove the cooling bath and stir the reaction mixture for 30 minutes at room temperature.

-

Workup: Pour the reaction mixture onto a mixture of 500-1000 g of ice and 400 mL of 10% sulfuric acid. Separate the ether layer and extract the aqueous phase with three 200-mL portions of ether.

-

Washing: Combine the ether solutions and wash with 100 mL of saturated aqueous sodium thiosulfate, then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the solution with a rotary evaporator. Distill the residual liquid through a short Vigreux column under vacuum to yield the final product.

-

Yield: 93.5–102 g (87–94% based on diethyl isopropylidenemalonate).[5]

-

Product Characterization

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₀O₄ | [11] |

| Molecular Weight | 216.27 g/mol | [11] |

| CAS Number | 759-24-0 | [11] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 60–61°C at 0.7 mm Hg | [5] |

| Refractive Index (n²⁰D) | 1.4250 | [5] |

| Spectroscopic Data | IR and Mass Spectra are available in the NIST Chemistry WebBook | [11][12] |

Conclusion

The synthesis of this compound serves as an excellent case study in synthetic strategy, demonstrating how a fundamental understanding of competing reaction mechanisms is essential for procedural design. The direct alkylation of diethyl malonate with a tert-butyl halide is mechanistically disfavored due to overwhelming steric hindrance that promotes E2 elimination over the desired SN2 substitution. The successful, high-yield synthesis is achieved through an elegant indirect route involving a Knoevenagel condensation followed by a copper-catalyzed conjugate addition of a Grignard reagent. This multi-step approach effectively overcomes the steric barrier by reconfiguring the bond-forming events, providing a reliable and scalable method for accessing this valuable, sterically encumbered synthetic building block.

References

-

Ireland, R. E., & Marshall, J. A. (1988). This compound. Organic Syntheses, 6, 442. [Link]

-

BrainKart. (2018). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. [Link]

-

Halpern, M. (n.d.). PTC C-Alkylation of Malonate. Phase Transfer Catalysis. [Link]

-

Adkins, H., & Cramer, H. I. (1943). Di-tert-butyl malonate. Organic Syntheses, 2, 260. [Link]

-

Breslow, D. S., Baumgarten, E., & Hauser, C. R. (1955). Malonic acid, tert-butyl ethyl ester. Organic Syntheses, 3, 382. [Link]

-

Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

-

Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. [Link]

-

Fiveable. (n.d.). Diethyl Malonate Definition. Organic Chemistry Key Term. [Link]

-

Chemistry LibreTexts. (2021). 11.3 Characteristics of the SN2 Reaction. [Link]

-

Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]

-

Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... [Link]

- Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.

-

ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]

-

Pierini, A. B., & Rossi, R. A. (2006). Competition between SN2 and single electron transfer reactions as a function of steric hindrance illustrated by the model system alkylCl + NO−. Journal of Physical Organic Chemistry, 19(10-11), 749-756. [Link]

-

Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

-

Filo. (2024). Discuss synthetic applications of diethyl malonate. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

Chegg. (n.d.). What alkyl halide is needed to prepare the given compound by a malonic ester synthesis? [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. brainkart.com [brainkart.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

Molecular weight and formula of Diethyl tert-butylmalonate

An In-Depth Technical Guide to Diethyl tert-butylmalonate

Introduction

This compound is a specialized diester of malonic acid, characterized by the presence of a sterically demanding tert-butyl group attached to the α-carbon. This structural feature distinguishes it from simpler malonic esters and imparts unique reactivity, making it a valuable intermediate in advanced organic synthesis. While standard malonic esters are foundational building blocks for creating a wide range of carboxylic acids and heterocyclic compounds, the tert-butyl analogue provides chemists with a tool to introduce a quaternary carbon center or to direct subsequent reactions with high stereochemical control. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its use in synthetic chemistry, dictating reaction conditions and purification strategies. Its identity is unequivocally established by its molecular formula and weight.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | [1][2][3] |

| Molecular Weight | 216.27 g/mol | [1][2][4] |

| CAS Number | 759-24-0 | [1][2][3] |

| Appearance | Colorless Liquid | [5][6] |

| Boiling Point | 102-104 °C at 11 mmHg; 60-61 °C at 0.7 mmHg | [3][5] |

| Density | 1.014 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰D) | 1.4250 | [3][5] |

The structure consists of a central carbon atom bonded to a hydrogen, a tert-butyl group, and two carboxyl groups esterified with ethanol. Alternate names include tert-butylmalonic acid diethyl ester and diethyl (1,1-dimethylethyl)malonate.[1][2]

Synthesis: A Tale of Two Pathways

The synthesis of this compound presents a classic challenge in organic chemistry: the alkylation of an enolate with a tertiary electrophile.

The Challenge of Direct Alkylation

A traditional approach for alkylating malonic esters involves deprotonation with a strong base (e.g., sodium ethoxide) to form the sodiomalonate, followed by nucleophilic substitution with an alkyl halide. However, when using a tertiary halide like tert-butyl bromide, this method is largely ineffective. The strongly basic and sterically unhindered malonate enolate preferentially acts as a base rather than a nucleophile, leading to a competing E2 elimination reaction that dehydrohalogenates the tert-butyl halide to form isobutylene.[5] Consequently, yields for this direct alkylation route are typically very low.[5]

The Superiority of Conjugate Addition

A more successful and higher-yielding strategy involves the conjugate addition (Michael addition) of a methyl group to a precursor, diethyl isopropylidenemalonate.[5] This method circumvents the problematic Sₙ2/E2 competition. The reaction proceeds by adding a methylmagnesium iodide (Grignard) reagent to the α,β-unsaturated system of diethyl isopropylidenemalonate, often in the presence of a copper(I) catalyst.[5] This approach consistently provides high yields of the desired product.

Caption: Synthetic workflow for this compound via conjugate addition.

Experimental Protocol: Synthesis via Conjugate Addition

The following protocol is adapted from the authoritative procedure published in Organic Syntheses.[5]

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, place magnesium turnings.

-

Add a solution of methyl iodide in anhydrous ether dropwise to initiate the formation of methylmagnesium iodide.

Step 2: Copper-Catalyzed Conjugate Addition

-

Cool the prepared Grignard reagent solution to 0-5 °C using an ice-salt bath.

-

Add a catalytic amount of copper(I) chloride to the stirred solution.

-

While maintaining the temperature between -5 °C and 0 °C, add a solution of diethyl isopropylidenemalonate in anhydrous ether dropwise over 80-90 minutes.

Step 3: Reaction Quench and Workup

-

After the addition is complete, remove the cooling bath and stir the mixture for an additional 30 minutes.

-

Pour the reaction mixture onto a mixture of crushed ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.

Step 4: Extraction and Purification

-

Separate the ether layer and extract the aqueous phase multiple times with ether.

-

Combine the organic extracts, wash with a saturated aqueous sodium thiosulfate solution, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution using a rotary evaporator.

-

Purify the residual liquid by fractional distillation under reduced pressure to yield pure this compound.[5]

Spectroscopic Characterization

Confirmation of the structure of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. In a CDCl₃ solvent, it would show:

-

A triplet at ~1.2 ppm (6H) corresponding to the methyl protons of the two ethyl groups.

-

A quartet at ~4.1 ppm (4H) from the methylene protons of the ethyl groups.

-

A large singlet at ~1.0 ppm (9H) from the equivalent protons of the tert-butyl group.

-

A singlet at ~3.1 ppm (1H) for the lone methine proton on the α-carbon.

-

-

Mass Spectrometry: Electron ionization mass spectrometry can be used to confirm the molecular weight of 216.27 g/mol .[2][7]

Applications in Synthesis and Drug Development

Malonic esters are cornerstone reagents in organic synthesis, primarily through the "malonic ester synthesis" pathway, which allows for the creation of a vast array of substituted carboxylic acids.[8] This versatility is central to the production of many pharmaceuticals, including barbiturates and anti-inflammatory agents.[9][10]

This compound serves as a specialized variant of this class. Its primary utility stems from the bulky tert-butyl group, which can:

-

Introduce a Quaternary Carbon: Act as a precursor for molecules containing a tert-butyl group adjacent to a carboxylic acid.

-

Provide Steric Shielding: The tert-butyl group can sterically hinder one face of the molecule, allowing for diastereoselective reactions at a different site.

-

Serve as a Protecting Group: In some synthetic contexts, the entire malonate moiety can be used to activate a position for alkylation, with the bulky group influencing the reaction's outcome before being removed.

Caption: General malonic ester synthesis pathway for producing carboxylic acids.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. According to safety data sheets, the compound requires careful management in a laboratory setting.[6][11]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.

-

Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from heat and sources of ignition.[6][11]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound is more than just another malonic ester; it is a precision tool for synthetic chemists. Its molecular weight of 216.27 g/mol and formula of C₁₁H₂₀O₄ define a structure whose synthesis is best achieved through a copper-catalyzed conjugate addition to avoid side reactions common with direct alkylation. The presence of the sterically bulky tert-butyl group provides unique synthetic opportunities for creating complex molecular architectures relevant to pharmaceutical and materials science research. Proper handling and adherence to safety protocols are mandatory for its use. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this versatile reagent into their synthetic programs.

References

-

This compound - Organic Syntheses Procedure. Available at: [Link]

-

This compound - NIST Chemistry WebBook. Available at: [Link]

-

Malonic acid, tert-butyl ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Chemical Properties of this compound (CAS 759-24-0) - Cheméo. Available at: [Link]

-

Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem, NIH. Available at: [Link]

-

DI-tert-BUTYL MALONATE - Organic Syntheses Procedure. Available at: [Link]

-

This compound - [1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) - Human Metabolome Database. Available at: [Link]

-

Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem, NIH. Available at: [Link]

-

DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester] - ResearchGate. Available at: [Link]

-

The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate . Available at: [Link]

-

Preparation method of diethyl n-butylmalonate - Patsnap Eureka. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound , 97 , 759-24-0 - CookeChem [cookechem.com]

- 4. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Vacuum Distillation of Diethyl tert-butylmalonate: Principles and Practice

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development engaged in the purification of Diethyl tert-butylmalonate. We will explore the physicochemical rationale for utilizing vacuum distillation, present validated boiling point data at reduced pressures, and provide a detailed, field-proven experimental protocol. The methodologies described herein are designed to ensure high purity and yield by mitigating the risks of thermal degradation.

Introduction: The Imperative for Reduced-Pressure Distillation

This compound (CAS No. 759-24-0) is a valuable diester intermediate in organic synthesis. Its molecular structure, featuring a sterically bulky tert-butyl group, influences its physical properties, particularly its boiling point. While stable under standard conditions, its purification via distillation at atmospheric pressure is impractical and often detrimental to the compound's integrity. The high temperatures required would lead to thermal decomposition, resulting in a discolored product, reduced yield, and the generation of impurities.

Vacuum distillation is the definitive solution to this challenge. By reducing the pressure above the liquid, we lower the temperature at which its vapor pressure equals the applied pressure—the definition of boiling. This allows for the gentle purification of this compound well below its decomposition temperature, preserving its chemical structure and ensuring the high purity required for subsequent synthetic applications.

Core Physicochemical Properties

A foundational understanding of the compound's properties is critical for designing a robust purification protocol.

| Property | Value | Source(s) |

| CAS Number | 759-24-0 | [1] |

| Molecular Formula | (CH₃)₃CCH(COOC₂H₅)₂ | |

| Molecular Weight | 216.27 g/mol | [1] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.014 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4250 | [1][2] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [3] |

Boiling Point of this compound Under Vacuum

The relationship between pressure and boiling point is non-linear and is governed by the Clausius-Clapeyron relation. For practical laboratory applications, having reliable, experimentally determined data points is essential for predicting the conditions required for distillation. The following data have been established in authoritative literature.

| Boiling Point (°C) | Pressure (mmHg) | Pressure (hPa / mbar) | Source(s) |

| 60–61 °C | 0.7 mmHg | ~0.93 mbar | [2] |

| 102–104 °C | 11 mmHg | ~15 hPa | [1][3] |

These data points clearly illustrate the dramatic reduction in boiling temperature achievable by lowering the system pressure, forming the empirical basis for the protocol that follows.

Comprehensive Experimental Protocol for Vacuum Distillation

This protocol is a self-validating system, designed with checkpoints and rationales to ensure a successful and safe purification. The primary goal is to achieve a stable boiling point at a constant vacuum, yielding a pure, colorless fraction.

Apparatus and Setup

The correct assembly of glassware is paramount for achieving a deep, stable vacuum and efficient separation.

Required Components:

-

Two-neck round-bottom flask (RBF)

-

Heating mantle with magnetic stirring capabilities

-

Magnetic stir bar

-

Claisen adapter

-

Short-path distillation head with condenser and vacuum takeoff, or a setup with a short Vigreux column[2]

-

Thermometer and appropriate adapter

-

Receiving flask (a cow-type adapter with multiple flasks is recommended for fraction collection)

-

Cold trap (charged with dry ice/acetone or liquid nitrogen)

-

Two-stage rotary vane vacuum pump

-

Digital vacuum gauge (e.g., Pirani gauge)

-

Thick-walled vacuum tubing

-

Keck clips or joint clamps

Causality in Component Selection:

-

Stir Bar: Prevents bumping and ensures even heat distribution, which is critical for stable boiling under vacuum[4][5].

-

Vigreux Column: Provides a modest increase in theoretical plates, enhancing the separation of the desired product from lower- and higher-boiling impurities without significant pressure drop[2].

-

Cold Trap: This is a non-negotiable safety and equipment-preservation device. It protects the vacuum pump oil from contamination by volatile organic compounds, thereby prolonging pump life and ensuring a consistent, deep vacuum[4].

-

Digital Vacuum Gauge: Accurate pressure measurement is essential for correlating the observed boiling temperature with literature values and ensuring process reproducibility.

Workflow Diagram: Vacuum Distillation Setup

The logical flow of the distillation apparatus is depicted below, emphasizing the critical connections for maintaining system integrity.

Caption: Logical workflow of a vacuum distillation apparatus.

Step-by-Step Methodology

-

Preparation:

-

Ensure all glassware is clean, dry, and free of cracks.

-

Charge the RBF with the crude this compound, filling it to no more than two-thirds of its capacity to prevent bumping and carryover[4]. Add a magnetic stir bar.

-

Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal. Assemble the distillation apparatus as shown in the diagram above, securing all joints with Keck clips.

-

-

System Evacuation and Leak Check:

-

Turn on the cooling water to the condenser.

-

Ensure the cold trap is properly charged.

-

Begin magnetic stirring.

-

Turn on the vacuum pump and slowly open the system to the vacuum. Applying the vacuum gradually prevents violent bumping of the crude material[4].

-

Allow the system to evacuate fully. A stable pressure reading on the vacuum gauge (e.g., targeting ~11 mmHg or ~0.7 mmHg) indicates the system is sealed. If the target vacuum cannot be reached or maintained, check all joints and connections for leaks[4].

-

-

Distillation:

-

Once a stable vacuum is achieved, begin to gently heat the RBF using the heating mantle.

-

Observe the crude material for the first signs of boiling. A forerun of lower-boiling impurities may distill first. Collect this in a separate receiving flask.

-

Continue to slowly increase the heat until the product vapor begins to rise through the Vigreux column. The temperature reading on the thermometer should begin to climb.

-

The product will begin to distill when the still-head temperature stabilizes at the expected boiling point for the measured pressure (e.g., 102-104 °C at 11 mmHg)[1]. Collect this main fraction in a clean receiving flask.

-

Self-Validation Check: A successful purification is characterized by a stable, constant temperature reading during the collection of the main fraction. A fluctuating temperature suggests impure fractions are co-distilling.

-

-

Shutdown Procedure:

-

Once the majority of the product has been collected, or if the temperature begins to rise sharply (indicating higher-boiling impurities), stop the distillation by removing the heating mantle.

-

Allow the entire system to cool to room temperature while still under vacuum.

-

Crucially, vent the system before turning off the vacuum pump. This is achieved by slowly opening a stopcock to admit air (or an inert gas). This prevents pump oil from being sucked back into the clean apparatus.

-

Turn off the vacuum pump, cooling water, and stirrer.

-

Disassemble the apparatus and characterize the purified, colorless product.

-

Troubleshooting and Quality Verification

| Issue | Probable Cause | Recommended Action | Source |

| Unstable/Bumping Boil | Uneven heating; vacuum applied too rapidly. | Ensure vigorous stirring; apply vacuum gradually to the system. | [4] |

| Product is Yellow/Dark | Thermal degradation has occurred. | The distillation temperature is too high. Improve the vacuum to achieve a lower boiling point. | [4] |

| Low Product Yield | Incomplete distillation; leaks in the system. | Ensure distillation is run to completion (before the pot is dry); perform a thorough leak check before heating. | [4] |

| Inability to Reach Target Vacuum | Leaks at joints or in tubing; contaminated pump oil. | Re-grease and re-seat all joints; inspect tubing for cracks; check pump oil and change if necessary. | [4] |

Quality Verification: The success of the purification should be validated by measuring the refractive index of the collected main fraction. A value of approximately 1.4250 at 20 °C is indicative of high-purity this compound[2].

References

-

Preparation of Diethyl Malonate. Sciencemadness.org. [Link]

-

This compound. Organic Syntheses. [Link]

Sources

Introduction: The Role of Refractive Index in the Characterization of Diethyl tert-butylmalonate

An In-Depth Technical Guide to the Refractive Index of Pure Diethyl tert-butylmalonate

For Researchers, Scientists, and Drug Development Professionals

This compound, with the chemical formula (CH₃)₃CCH(COOC₂H₅)₂, is a key organic building block utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients. In the rigorous environment of chemical research and drug development, the unambiguous characterization of such reagents is paramount. The refractive index, a fundamental physical property, serves as a rapid and non-destructive method for identity confirmation and purity assessment.

This technical guide provides a comprehensive overview of the refractive index of pure this compound. It details the theoretical basis of refractometry, presents a robust protocol for its measurement, and explores the critical parameters that influence data accuracy. The insights provided herein are grounded in established laboratory practices to ensure reliability and reproducibility.

Physicochemical Properties and Refractive Index Data

The accepted refractive index for pure this compound is a critical benchmark for laboratory work. This value, along with other key physical properties, is summarized below.

| Property | Value |

| Chemical Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| Boiling Point | 102-104 °C at 11 mmHg |

| Density | 1.014 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.425 |

The notation n²⁰/D signifies that the refractive index was measured at a temperature of 20°C using the D-line of the sodium spectrum, which corresponds to a wavelength of 589 nm.[1]

The Principle of Refractive Index Measurement

The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed within that substance. This change in speed causes light to bend, or refract, when it passes from one medium to another. The relationship between the angle of incidence and the angle of refraction is described by Snell's Law.

For routine laboratory measurements of organic liquids like this compound, the Abbe refractometer is a commonly employed instrument.[2][3] Its operation is based on the principle of determining the critical angle of total internal reflection at the interface between a prism of high refractive index and the sample.[2][4]

Experimental Protocol for Refractive Index Determination

The following is a step-by-step methodology for the accurate measurement of the refractive index of this compound using an Abbe refractometer.

Instrument Calibration

-

Cleaning: Ensure the surfaces of the illuminating and measuring prisms are meticulously clean. Use a soft lens tissue moistened with ethanol or methanol to gently wipe the prism surfaces.[5]

-

Standardization: Place a few drops of a standard with a known refractive index, such as distilled water (n²⁰/D = 1.3330), onto the measuring prism.

-

Verification: Close the prism assembly and observe the borderline between the light and dark fields through the eyepiece. Adjust the instrument to align with the known refractive index of the standard.

Sample Preparation and Measurement

-

Purity: The sample of this compound must be of high purity, as contaminants will alter the refractive index. Purification is typically achieved by distillation under reduced pressure.[6]

-

Application: Place a few drops of the purified this compound onto the measuring prism.[5]

-

Equilibration: Close the prism assembly and allow a few moments for the sample to reach thermal equilibrium with the instrument, which should be maintained at 20°C via a circulating water bath.

-

Observation: Look through the eyepiece and adjust the handwheel to bring the light/dark boundary into focus. If a colored fringe is visible, adjust the chromatic dispersion compensator to obtain a sharp, achromatic borderline.[5]

-

Alignment: Precisely align the borderline with the center of the crosshairs.[5]

-

Reading: Read the refractive index value from the instrument's scale. For enhanced accuracy, perform the measurement in triplicate and calculate the average.

Caption: Workflow for measuring the refractive index.

Factors Influencing Measurement Accuracy

-

Temperature: The refractive index of liquids is temperature-dependent, generally decreasing as the temperature rises. Therefore, maintaining and recording the temperature of the measurement is crucial.[7]

-

Wavelength: The refractive index varies with the wavelength of light used for the measurement. The standard is the sodium D-line (589 nm).[1]

-

Purity: The presence of impurities, such as residual solvents from synthesis (e.g., ether, benzene) or unreacted starting materials (e.g., diethyl malonate), can lead to significant deviations in the measured refractive index.[6][8]

Synthesis and Purity Considerations

A common synthesis route for this compound involves the conjugate addition of a methylmagnesium halide to diethyl isopropylidenemalonate.[6] The purification of the final product is typically achieved through distillation under reduced pressure.[6] The refractive index serves as an excellent quality control check to ensure the removal of lower boiling point impurities.

Safety Precautions

When handling this compound, it is important to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment: Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area. It is classified as a combustible liquid.

-

First Aid: In case of eye contact, rinse immediately with plenty of water. For skin contact, wash off with soap and water. If inhaled, move to fresh air.

Conclusion

The refractive index is a critical parameter in the quality assessment of this compound. A precise measurement, conducted under controlled conditions, provides a reliable confirmation of the compound's identity and purity. By following the detailed protocol and being mindful of the influencing factors outlined in this guide, researchers can confidently utilize this technique in their drug development and scientific research endeavors.

References

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

BTC. (2025). Abbé refractometer. Retrieved from [Link]

-

Photonics Marketplace. (n.d.). Abbe refractometer. Retrieved from [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

-

Lab Instrument Solution. (2011, August 25). Refractometer | Abbe Refractometer | Refractometer Principle | Refractometer Application. Retrieved from [Link]

-

Organic Syntheses. (n.d.). This compound. Retrieved from [Link]

-

Zaidi, A. A., Makdisi, Y., Bhatia, K. S., & Abutahun, I. (1989). Accurate method for the determination of the refractive index of liquids using a laser. Review of Scientific Instruments, 60(4), 803-805. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Retrieved from [Link]

-

Zhang, S., Liu, C., & Zhou, J. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. AIP Advances, 7(12), 125103. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). How To Calculate Refractive Index In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-tert-butyl malonate. PubChem Compound Database. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

SciSpace. (n.d.). Simple Method for Measuring the Refractive Index of a Liquid. Retrieved from [Link]

-

ResearchGate. (n.d.). Deviation in molar refraction, Δ R , as a function of diethyl malonate... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Tyler Parra. (2020, July 7). How To Measure A Refractive Index [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl butylmalonate. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Docs. (2021, May 31). Refractive Index Experiment S21 [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of the refractive index of the LAB-based liquid scintillator and acrylic at RENO. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Key Reactive Sites of Diethyl tert-butylmalonate

This guide provides a comprehensive analysis of the key reactive sites on the diethyl tert-butylmalonate molecule, offering valuable insights for researchers, scientists, and professionals in drug development. By delving into the causality behind experimental choices, this document aims to be a self-validating system of protocols and mechanistic understanding.

Introduction

This compound (DTBM) is a derivative of malonic acid, featuring two ethyl ester groups and a bulky tert-butyl group attached to the α-carbon.[1][2][3] Its chemical formula is C₁₁H₂₀O₄, and it has a molecular weight of 216.27 g/mol .[1][4] DTBM is a colorless liquid at room temperature with a boiling point of 102-104 °C at 11 mmHg. The presence of the sterically demanding tert-butyl group significantly influences the molecule's reactivity, particularly at the α-carbon, distinguishing it from simpler malonic esters. This guide will explore the three primary reactive sites of DTBM: the acidic α-carbon, the electrophilic carbonyl carbons of the ester groups, and the molecule's potential for decarboxylation.

Table of Contents

-

The Acidic α-Carbon: A Hub of Nucleophilicity

-

Deprotonation and Enolate Formation

-

Alkylation Reactions: Navigating Steric Hindrance

-

Experimental Protocol: Alkylation of this compound

-

-

The Ester Functionalities: Gateways to Derivatization

-

Hydrolysis: Basic and Acidic Conditions

-

Transesterification: A Tool for Modification

-

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

-

-

Decarboxylation: A Pathway to Substituted Acetic Acids

-

Mechanism and Driving Forces

-

Synthetic Applications

-

Experimental Protocol: Decarboxylation of a Substituted this compound Derivative

-

-

Summary of Key Reactive Sites

-

References

The Acidic α-Carbon: A Hub of Nucleophilicity

The most significant reactive site on the this compound molecule is the α-carbon, the carbon atom situated between the two carbonyl groups of the ester functionalities.

Deprotonation and Enolate Formation

The hydrogen atom attached to the α-carbon is significantly more acidic than a typical alkane proton. This heightened acidity is a direct consequence of the electron-withdrawing nature of the two adjacent carbonyl groups. When a base removes this proton, the resulting carbanion, an enolate, is stabilized by resonance. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, greatly increasing the stability of the conjugate base.[5]

The pKa of the α-proton in diethyl malonate is approximately 12.6.[6] While the tert-butyl group in DTBM introduces some steric hindrance, the α-proton remains readily accessible for deprotonation by a suitable base. Common bases used for this purpose include sodium ethoxide (NaOEt) and sodium hydride (NaH). The choice of base is critical; for instance, using an alkoxide base corresponding to the ester's alcohol (ethoxide for ethyl esters) prevents transesterification as a side reaction.[6]

Diagram: Enolate Formation of this compound

Caption: Deprotonation of DTBM to form a resonance-stabilized enolate.

Alkylation Reactions: Navigating Steric Hindrance

The enolate of DTBM is a potent nucleophile and can participate in Sₙ2 reactions with various electrophiles, most notably alkyl halides.[6][7] This alkylation reaction forms a new carbon-carbon bond at the α-position. However, the bulky tert-butyl group on the α-carbon presents a significant steric shield. This steric hindrance makes the direct alkylation of this compound more challenging compared to unsubstituted diethyl malonate.[8]

Due to this steric hindrance, the reaction is most efficient with primary alkyl halides. Secondary alkyl halides will react more slowly and may lead to a higher proportion of elimination byproducts. Tertiary alkyl halides are generally unsuitable for this reaction as they will predominantly undergo elimination when treated with the basic enolate.[7]

Experimental Protocol: Alkylation of this compound

This protocol outlines a general procedure for the alkylation of DTBM with a primary alkyl halide.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous ethanol (if using NaOEt) or anhydrous THF (if using NaH)

-

Primary alkyl halide (e.g., iodomethane, bromoethane)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. Alternatively, suspend sodium hydride in anhydrous THF.

-

Enolate Formation: Cool the base solution/suspension in an ice bath. Slowly add this compound dropwise to the stirred solution. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete enolate formation.

-

Alkylation: Add the primary alkyl halide dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to drive the reaction to completion.

-

Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

The Ester Functionalities: Gateways to Derivatization

The two ethyl ester groups in this compound contain electrophilic carbonyl carbons, which are susceptible to nucleophilic attack.

Hydrolysis: Basic and Acidic Conditions

Ester hydrolysis is the cleavage of an ester to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate collapses to form a carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the corresponding dicarboxylic acid.[5] However, the hydrolysis of sterically hindered esters like DTBM can be sluggish.[9]

-

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, the ester is cleaved to the dicarboxylic acid and ethanol.[10] Vigorous conditions, such as heating with a mixture of aqueous HBr and acetic acid, may be required for complete hydrolysis and can sometimes lead to simultaneous decarboxylation.[9]

Transesterification: A Tool for Modification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For DTBM, reacting it with a different alcohol in the presence of a catalyst can replace the ethyl groups with other alkyl groups. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the displaced alcohol (ethanol) is removed as it is formed.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

Materials:

-

This compound

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol/water mixture

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and water. Add a stoichiometric excess of potassium hydroxide.